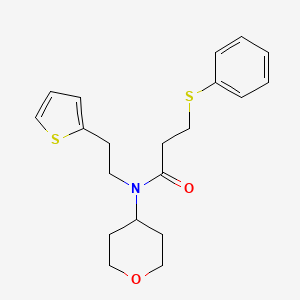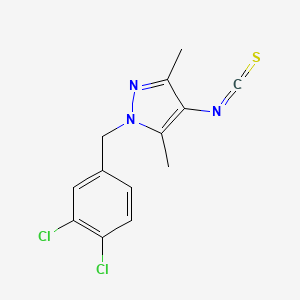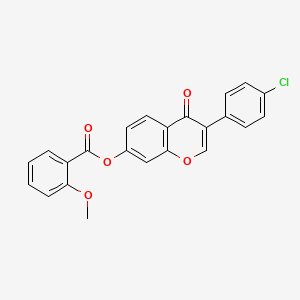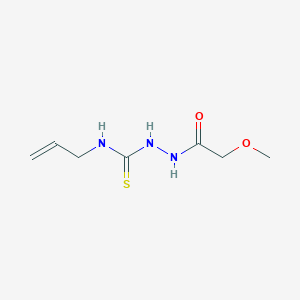
3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, the first paper describes a phosphine-catalyzed [4 + 2] annulation reaction to produce benzothieno[3,2-b]pyran derivatives . Although this reaction does not directly pertain to the synthesis of the compound , the methodology could be relevant if similar structural motifs or synthetic strategies are required.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and interaction of a compound with biological targets. The second paper discusses a compound synthesized through a three-component reaction and characterized by various spectroscopic techniques . These techniques, such as IR, 1H-NMR, and mass spectrometry, are essential tools for elucidating the structure of organic compounds, including the one of interest.
Chemical Reactions Analysis
Chemical reactions involving complex molecules can lead to a variety of products depending on the reaction conditions and the functional groups present in the reactants. The papers provided do not detail reactions specifically involving 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide, but they do offer examples of how different substituents and catalysts can influence the outcome of organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The third paper presents a series of compounds with varying substitutions on the benzene ring, which significantly affect their potency as anticancer agents . Although not directly related, this highlights the importance of structural features in determining the properties and potential biological activities of a compound.
科学的研究の応用
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds with structural similarities or related functional groups, aiming to explore their chemical properties and potential biological activities. For example, studies on the synthesis and application of new S-(substituted)thio- and thienoquinoline derivatives as antimicrobial agents illustrate the process of designing and synthesizing compounds with potential therapeutic applications (Awad, Abdel-rahman, & Bakhite, 1991). These methodologies can be adapted for the synthesis of a wide range of compounds, including 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide, to explore their potential applications in various fields.
Potential Biological Applications
The research also extends to evaluating the biological activities of synthesized compounds. For instance, the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents indicate a broad spectrum of potential therapeutic applications for novel compounds (Küçükgüzel et al., 2013). These studies are crucial for identifying new drug candidates and understanding their mechanisms of action.
Methodological Advances
In addition to the synthesis and biological evaluation, research on these compounds includes the development of new synthetic methodologies and reaction mechanisms. For example, the unexpected reaction of certain compounds with thiourea and its mechanism provides insights into novel synthetic pathways that could be utilized for creating a variety of structurally complex and biologically active molecules (Ledenyova et al., 2018).
Antimicrobial and Anticancer Activity
Some studies focus on the antimicrobial and anticancer activities of newly synthesized compounds, highlighting their potential as therapeutic agents. The synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, for example, demonstrate the ongoing search for new antimicrobial agents with novel mechanisms of action (Sarvaiya, Gulati, & Patel, 2019).
特性
IUPAC Name |
N-(oxan-4-yl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c22-20(11-16-25-18-5-2-1-3-6-18)21(17-9-13-23-14-10-17)12-8-19-7-4-15-24-19/h1-7,15,17H,8-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZNDEYAHGRTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)
![2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2543864.png)
![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)


![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)

![3-[(3S,6R,9S,12R,15S,18R,22S)-22-[(2S)-Dodecan-2-yl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]-12,15-dimethyl-2,5,8,11,14,17,20-heptaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-9-yl]propanamide](/img/structure/B2543872.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2543876.png)

